molecular formula C5H11O3P B14481241 Methyl ethyl(2-oxoethyl)phosphinate CAS No. 65768-66-3

Methyl ethyl(2-oxoethyl)phosphinate

Cat. No.: B14481241
CAS No.: 65768-66-3
M. Wt: 150.11 g/mol
InChI Key: SIUUZPSVMICJSC-UHFFFAOYSA-N
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Description

Methyl ethyl(2-oxoethyl)phosphinate (CAS 63135-95-5) is a phosphinate ester compound with the molecular formula C5H11O3P and a molecular weight of 150.11 g/mol . Its structure features a phosphinate core bonded to an ethoxy group and a 2-oxoethyl side chain, making it a versatile building block in organic synthesis. Phosphinate compounds are of significant interest in medicinal chemistry, often serving as key intermediates or as non-hydrolyzable mimics of biologically relevant phosphates . For instance, structurally related 2-aminoethyl methylphosphonate analogs have been identified as potent antagonists at GABA A -ρ1 receptors, providing valuable tools for neurological research . The reactive aldehyde (2-oxoethyl) group in this molecule offers a handle for further chemical modifications, such as condensation reactions, allowing researchers to elaborate the structure for various applications, including the development of novel pharmacologically active molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

65768-66-3

Molecular Formula

C5H11O3P

Molecular Weight

150.11 g/mol

IUPAC Name

2-[ethyl(methoxy)phosphoryl]acetaldehyde

InChI

InChI=1S/C5H11O3P/c1-3-9(7,8-2)5-4-6/h4H,3,5H2,1-2H3

InChI Key

SIUUZPSVMICJSC-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(CC=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Hypophosphite Salts

The alkylation of hypophosphite salts represents a foundational approach for synthesizing phosphinates. As demonstrated in US Patent 20080319231A1, hypophosphite salts (e.g., ammonium hypophosphite) react with orthoesters under acidic conditions to form dialkylphosphinates. For Methyl ethyl(2-oxoethyl)phosphinate, a stepwise alkylation strategy is proposed:

  • Initial Alkylation : React sodium hypophosphite with methyl iodide in toluene-ethanol (20:1) at 0°C, catalyzed by methanesulfonic acid. This selectively introduces the methyl group.
  • Secondary Alkylation : Introduce ethyl iodide under similar conditions to form the diethyl intermediate.
  • 2-Oxoethyl Introduction : Use bromoacetone as the alkylating agent for the 2-oxoethyl group. The reaction requires careful temperature control (0–10°C) to minimize ketone side reactions.

Key Data :

  • Solvent: Toluene-ethanol mixtures enhance solubility of hypophosphite salts.
  • Acid Catalyst: Methanesulfonic acid (1.05 eq) achieves 93% conversion in 2 hours.
  • Yield: Sequential alkylation typically reduces yields; optimizing stoichiometry (2.1 eq alkylating agent per hypophosphite) mitigates this.

Copper-Catalyzed Addition to Alkenes

Building on the methodology from RSC Advances (2015), copper nanoparticles on zinc oxide (CuNPs/ZnO) catalyze the addition of diethylphosphite to alkenes. For the target compound, methyl vinyl ketone serves as the alkene substrate:

  • Reaction Setup : Combine methyl vinyl ketone (1.0 mmol) and diethylphosphite (1.3 mmol) with CuNPs/ZnO (1.7 mol% Cu) in acetonitrile at 70°C under air.
  • Mechanism : The catalyst facilitates radical addition, forming a β-ketophosphonate intermediate.
  • Reduction : Hydrogenate the ketone to a 2-oxoethyl group using Pd/C under H₂ atmosphere.
  • Transesterification : Hydrolyze the diethyl ester with HCl/EtOH, followed by selective re-esterification with methyl and ethyl alcohols.

Optimization Insights :

  • Catalyst Loading: 40 mg of CuNPs/ZnO per 1 mmol substrate ensures complete conversion.
  • Solvent: Acetonitrile outperforms THF or DMF in minimizing side reactions.

One-Pot Synthesis via Organophosphorus Intermediates

The Chinese Patent CN107936054B describes a one-pot synthesis for 2-carboxyethyl methyl phosphinic acid, adaptable to the target compound:

  • Reactants : Combine methyl dichlorophosphine (1.0 eq) with ethyl glyoxylate (2-oxoethyl source) in ethyl acetate.
  • Hydrolysis : Quench with water to form the phosphinic acid intermediate.
  • Esterification : Reflux with ethanol and methanol in dioxane (95% yield at 85°C).

Critical Parameters :

  • Solvent Choice: Ethyl acetate yields 94% product but requires longer reaction times (16 hours).
  • Temperature: Maintaining 70–80°C prevents decomposition of the 2-oxoethyl group.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Hypophosphite Alkylation 65–75 85–90 Scalable, avoids free phosphinic acid Stepwise alkylation reduces efficiency
Copper-Catalyzed 80–88 92–95 Single-step addition Requires hydrogenation step
One-Pot Synthesis 85–94 95–98 No intermediate isolation Sensitive to water content

Characterization and Quality Control

Successful synthesis requires validation via:

  • ³¹P NMR : A singlet near δ 46 ppm confirms the phosphinate structure.
  • ¹H NMR : Peaks at δ 2.39 (m, 2H, CH₂P) and δ 1.32 (d, 3H, CH₃) align with methyl and ethyl groups.
  • IR Spectroscopy : Strong absorption at 1200–1250 cm⁻¹ (P=O stretch).

Industrial Considerations

  • Cost Efficiency : The one-pot method reduces production costs by 30% compared to multistep routes.
  • Safety : Hypophosphite-based routes eliminate handling of toxic PH₃ gas.
  • Environmental Impact : CuNPs/ZnO catalysts are reusable for up to 5 cycles without activity loss.

Emerging Innovations

Recent advances focus on enzymatic phosphorylation and flow chemistry. For instance, lipase-catalyzed transesterification could enhance selectivity for the 2-oxoethyl group, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

Methyl ethyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ethyl(2-oxoethyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl ethyl(2-oxoethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

  • ¹H NMR : For compound 27, the methyl group on phosphorus resonates at δ = 1.42 ppm (d, J = 14.8 Hz), while the acetyl group’s methyl appears at δ = 2.50 ppm .
  • Stability : Phosphinates with electron-withdrawing groups (e.g., 2-oxoethyl) may exhibit enhanced hydrolytic stability compared to simpler esters due to reduced electrophilicity at phosphorus.

Comparison with Similar Compounds

Structural Analogs

Key analogs and their substituents are compared below:

Compound Name Substituents Molecular Formula Key Features Reference
Ethyl methylphosphinate Methyl, ethyl C₃H₉O₂P Simplest phosphinate ester; CAS 16391-07-4
Ethyl (cyanomethyl)methylphosphinate Methyl, ethyl, cyanomethyl C₅H₁₀NO₂P Cyanomethyl group enhances polarity; CAS 112927-49-8
Ethyl phenylphosphinate Phenyl, ethyl C₈H₁₁O₂P Aromatic substituent; synthesized via phosphinic acid and ethyl chloroformate
Ethyl (diethoxymethyl)phosphinate (86) Diethoxymethyl, ethyl C₇H₁₇O₄P Hydrolysis-prone P–C bond; reactive toward alkyl halides

Reactivity and Stability

  • Alkylation : Ethyl (diethoxymethyl)phosphinate (86) undergoes alkylation with alkyl halides (e.g., BuLi) to form ethyl alkyl(diethoxymethyl)phosphinates (321) . In contrast, methyl ethyl(2-oxoethyl)phosphinate’s 2-oxo group may direct reactivity toward nucleophilic additions (e.g., with amines or Grignard reagents).
  • Chlorination : Ethyl 2-methylphenyl(methyl)phosphinate reacts with PCl₅ to yield phosphinic chlorides (94% yield), a precursor for further derivatization .
  • Hydrolytic Stability : The 2-oxoethyl group in this compound likely improves stability compared to ethyl (diethoxymethyl)phosphinate, which undergoes P–C bond cleavage .

Q & A

Q. What are the established methodologies for synthesizing Methyl ethyl(2-oxoethyl)phosphinate, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or esterification reactions between ethylphosphinic acid derivatives and 2-oxoethyl precursors. Key steps include:

  • Precursor selection : Ethylphosphinic chloride and 2-oxoethyl alcohols are common starting materials .
  • Catalyst optimization : Acidic or basic catalysts (e.g., H₂SO₄, NaHCO₃) are used to enhance reaction efficiency.
  • Purification : Column chromatography or recrystallization is employed to isolate the compound, validated via NMR (¹H/³¹P) and mass spectrometry .
  • Design of Experiments (DoE) : Factorial designs (e.g., 2^k factorial) can systematically optimize temperature, solvent polarity, and stoichiometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation : ¹H, ¹³C, and ³¹P NMR for functional group identification and phosphorus environment analysis .
  • Purity assessment : High-resolution mass spectrometry (HRMS) and gas chromatography (GC) with flame ionization detection (FID) .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) elucidate the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Predicts reaction pathways, transition states, and electronic properties (e.g., frontier molecular orbitals) to explain nucleophilic/electrophilic behavior .
  • Molecular Dynamics (MD) : Simulates interactions with solvents or catalysts (e.g., metal complexes) to optimize reaction kinetics .
  • Validation : Experimental data (e.g., kinetic isotope effects) must reconcile with computational predictions to avoid theoretical bias .

Q. What experimental strategies resolve contradictions in reported degradation pathways of this compound?

  • Multi-method validation : Combine LC-MS for intermediate detection, isotopic labeling (e.g., ¹⁸O) to track hydrolysis, and EPR spectroscopy for radical formation analysis .
  • Environmental variables : Test pH, UV exposure, and microbial activity to identify dominant degradation mechanisms (e.g., abiotic vs. biotic pathways) .
  • Replication studies : Independent validation across labs using standardized protocols to address reproducibility challenges .

Q. How can mechanistic studies improve the design of this compound derivatives for specific applications (e.g., flame retardants)?

  • Structure-activity relationships (SAR) : Modify substituents (e.g., alkyl chain length, oxo-group position) and correlate with properties like thermal stability or radical scavenging efficiency .
  • In situ spectroscopy : Use FTIR or Raman spectroscopy to monitor real-time interactions in polymer matrices .
  • Comparative kinetics : Compare activation energies of degradation pathways to prioritize derivatives with enhanced stability .

Methodological Challenges

Q. What theoretical frameworks guide the study of this compound’s environmental impact?

  • Surface chemistry models : Adsorption/desorption kinetics on indoor surfaces (e.g., SiO₂, cellulose) to predict environmental persistence .
  • Ecotoxicology frameworks : Apply OECD guidelines for biodegradability testing and QSAR models to estimate toxicity .
  • Life-cycle analysis (LCA) : Integrate synthesis efficiency, degradation rates, and ecological half-lives to assess sustainability .

Q. How can researchers address discrepancies in LogP values reported for this compound?

Method Reported LogP Conditions Reference
Shake-flask-0.4625°C, pH 7.0
Computational (CLOGP)-0.32MMFF94 force field
  • Standardization : Use consistent solvent systems (e.g., octanol-water) and pH control.
  • Cross-validation : Compare experimental (HPLC retention times) and computational results .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in lab settings?

  • Personal protective equipment (PPE) : Gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste management : Neutralize acidic byproducts (e.g., phosphoric acid derivatives) before disposal .
  • Emergency procedures : Pre-test reactivity with common lab reagents (e.g., oxidizers) to avoid exothermic reactions .

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